molecular formula C29H25IN2S2 B093388 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide CAS No. 18359-88-1

1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide

Cat. No. B093388
CAS RN: 18359-88-1
M. Wt: 592.6 g/mol
InChI Key: FMJJHXXHXVIAON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is a synthetic compound that has been widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the activity of enzymes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages And Limitations For Lab Experiments

The advantages of using 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide in lab experiments include its antimicrobial, antitumor, and antioxidant properties. It is also easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the use of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide. One direction is the synthesis of analogs with improved solubility and bioactivity. Another direction is the development of new applications for this compound, such as its use as a fluorescent probe for the detection of other molecules. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Conclusion:
In conclusion, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide is a synthetic compound that has shown promising results in various scientific research applications. Its antimicrobial, antitumor, and antioxidant properties make it a useful tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of diseases.

Synthesis Methods

The synthesis of 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide has been reported in various studies. One of the commonly used methods involves the reaction of 1-ethyl-2-naphthol, 2-bromoethyl naphthalene, and 2-aminothiophenol in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained by purification using column chromatography.

Scientific Research Applications

This compound has been extensively used in scientific research applications. It has been shown to have antimicrobial, antitumor, and antioxidant properties. It has also been used as a fluorescent probe for the detection of metal ions. In addition, this compound has been used in the synthesis of other compounds with potential biological activity.

properties

CAS RN

18359-88-1

Product Name

1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide

Molecular Formula

C29H25IN2S2

Molecular Weight

592.6 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole;iodide

InChI

InChI=1S/C29H25N2S2.HI/c1-3-30-26(32-24-18-16-20-10-5-7-12-22(20)28(24)30)14-9-15-27-31(4-2)29-23-13-8-6-11-21(23)17-19-25(29)33-27;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

FMJJHXXHXVIAON-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C\C=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/SC5=C1C6=CC=CC=C6C=C5.[I-]

SMILES

CCN1C(=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-]

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)SC5=C1C6=CC=CC=C6C=C5.[I-]

Other CAS RN

18359-88-1

Origin of Product

United States

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